molecular formula C17H16O5 B1324024 4-Acetoxy-2',5'-dimethoxybenzophenone CAS No. 890100-21-7

4-Acetoxy-2',5'-dimethoxybenzophenone

Cat. No. B1324024
M. Wt: 300.3 g/mol
InChI Key: IOHAHDUDGVCFAC-UHFFFAOYSA-N
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Description

4-Acetoxy-2,5'-dimethoxybenzophenone, also known as 4-acetyl-2,5-dimethoxybenzophenone, is a synthetic organic compound that is widely used as a building block in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. It is an important intermediate in the synthesis of many pharmaceuticals and agrochemicals, and is also used as a reagent in organic synthesis. The compound has been studied extensively in recent years due to its potential applications in medicinal and agricultural chemistry.

Scientific Research Applications

Oxidation and Structural Analysis

  • Oxidation to Dimeric Compounds: 2-Hydroxy-4-methoxy- and 2-hydroxy-4,4′-dimethoxybenzophenones were oxidized to dimeric compounds using lead tetraacetate and manganic acetate. This process also led to substituted xanthones in some cases. These structural transformations were confirmed through NMR and mass spectra analyses (Kurosawa et al., 1973).

Synthesis and Reactions

  • Synthesis of Bis(heteroatom-substituted)carbenes: Derivatives of 2,5-dihydro-1,3,4-oxadiazoles, which include 4-Acetoxy-2',5'-dimethoxybenzophenone, are valuable for synthesizing bis(heteroatom)carbenes. These carbenes, being nucleophilic, react with various electrophilic groups and are useful in generating cyclopropanones, cyclopropenones, and other molecular structures (Warkentin, 2009).

Photophysical Properties

  • Photobehavior and Hydrogen Abstraction: Studies on the excited triplet states of 4-methoxybenzophenone and 4,4'-dimethoxybenzophenone, related to 4-Acetoxy-2',5'-dimethoxybenzophenone, show significant insights into hydrogen abstraction processes in different media. These findings contribute to the understanding of photophysical properties of benzophenone derivatives (Jornet et al., 2011).

Environmental Analysis

  • Determination in Environmental Water Samples: Techniques have been developed for determining hydroxylated benzophenone UV absorbers, including 4-Acetoxy-2',5'-dimethoxybenzophenone derivatives, in water samples. This involves solid-phase extraction and liquid chromatography-tandem mass spectrometry, highlighting its environmental relevance (Negreira et al., 2009).

Antineoplastic Potential

  • Synthesis of Antineoplastic Agents: The synthesis and biological activity of 2-chloro-3-(substituted phenoxy)-1, 4-naphthoquinones, related to 4-Acetoxy-2',5'-dimethoxybenzophenone, suggest an approach for developing new classes of antineoplastic agents (Chang et al., 1999).

properties

IUPAC Name

[4-(2,5-dimethoxybenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-11(18)22-13-6-4-12(5-7-13)17(19)15-10-14(20-2)8-9-16(15)21-3/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHAHDUDGVCFAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641738
Record name 4-(2,5-Dimethoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetoxy-2',5'-dimethoxybenzophenone

CAS RN

890100-21-7
Record name 4-(2,5-Dimethoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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